2',7'-Difluoro-3',6'-dihydroxy-6-[2-[pyridin-2-ylmethyl(pyridin-3-ylmethyl)amino]ethylamino]spiro[2-benzofuran-3,9'-xanthene]-1-one
Description
The compound 2',7'-Difluoro-3',6'-dihydroxy-6-[2-[pyridin-2-ylmethyl(pyridin-3-ylmethyl)amino]ethylamino]spiro[2-benzofuran-3,9'-xanthene]-1-one is a spirocyclic fluorophore combining a benzofuran and xanthene core. Key structural features include:
- 2',7'-Difluoro substituents: Enhance photostability and modulate electronic properties.
- 3',6'-Dihydroxy groups: Enable hydrogen bonding and metal coordination.
Synthetic routes for analogous spirocyclic compounds often involve condensation reactions (e.g., imine formation) or halogenation/functionalization of preformed xanthene cores . Characterization typically employs FT-IR, NMR, X-ray crystallography, and HRMS .
Properties
IUPAC Name |
2',7'-difluoro-3',6'-dihydroxy-6-[2-[pyridin-2-ylmethyl(pyridin-3-ylmethyl)amino]ethylamino]spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26F2N4O5/c35-27-13-25-31(15-29(27)41)44-32-16-30(42)28(36)14-26(32)34(25)24-7-6-21(12-23(24)33(43)45-34)39-10-11-40(18-20-4-3-8-37-17-20)19-22-5-1-2-9-38-22/h1-9,12-17,39,41-42H,10-11,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIQBHFMEQXPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)O)O)F)OC3=O)CC7=CN=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26F2N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Functional Differences
Fluorinated Spirocyclic Derivatives
- 2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid ester (CAS 198139-51-4): Shares the difluoro and dihydroxy groups but replaces the ethylamino-pyridyl chain with a carboxylic acid ester. The ester group increases lipophilicity, whereas the target compound’s pyridyl groups enhance water solubility and metal-binding capacity . Molecular Weight: 509.37 (C₂₅H₁₃F₂NO₉) vs. estimated >600 for the target compound.
Amino-Substituted Derivatives
- 6'-(Diethylamino)-1',3'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one (CAS 21934-68-9): Features diethylamino and methyl groups. Applications: Primarily used in dyes and simple ion sensors .
- 2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (CAS 68003-48-5): Methoxy and amino groups provide moderate fluorescence but lower metal affinity compared to the target’s pyridyl-ethylamino side chain .
Functional Group Impact on Properties
Key Observations :
- Fluorine and Hydroxy Groups: Increase quantum yield and stability via extended conjugation and reduced non-radiative decay .
- Pyridyl Substituents : Improve coordination with transition metals (e.g., Cu²⁺, Fe³⁺), making the target compound suitable for chelation-based sensing .
- Alkyl Chains : In analogs like CAS 54574-01-5, long alkyl chains reduce water solubility but enhance membrane permeability .
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